BenchChemオンラインストアへようこそ!

(S)-(1-(3,5-Dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-3-yl)methanol

Phosphodiesterase Structure‑Activity Relationship Stereochemistry

(S)-(1-(3,5-Dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-3-yl)methanol, historically designated SDZ ISQ 844, is a chiral 1‑phenyl‑3,4‑dihydroisoquinoline alkaloid developed as a dual cyclic nucleotide phosphodiesterase isoenzyme type III/IV (PDE3/4) inhibitor. It was originated by Sandoz/Novartis and advanced to preclinical efficacy testing in models of asthma and allergic inflammation.

Molecular Formula C20H23NO5
Molecular Weight 357.4 g/mol
CAS No. 143526-87-8
Cat. No. B117581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(1-(3,5-Dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-3-yl)methanol
CAS143526-87-8
Synonyms6,7-dimethoxy-1-(3,4-dimethoxyphenyl)-3-hydroxymethyl-3,4-dihydroisoquinoline
SDZ ISQ 844
SDZ-ISQ-844
Molecular FormulaC20H23NO5
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2=NC(CC3=CC(=C(C=C32)OC)OC)CO)OC
InChIInChI=1S/C20H23NO5/c1-23-15-6-13(7-16(9-15)24-2)20-17-10-19(26-4)18(25-3)8-12(17)5-14(11-22)21-20/h6-10,14,22H,5,11H2,1-4H3/t14-/m0/s1
InChIKeyGHBUMWHHZFGRDI-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-(1-(3,5-Dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-3-yl)methanol (CAS 143526‑87‑8) Remains a Reference Dual PDE3/4 Inhibitor for Inflammatory Airway Research


(S)-(1-(3,5-Dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-3-yl)methanol, historically designated SDZ ISQ 844, is a chiral 1‑phenyl‑3,4‑dihydroisoquinoline alkaloid developed as a dual cyclic nucleotide phosphodiesterase isoenzyme type III/IV (PDE3/4) inhibitor [1]. It was originated by Sandoz/Novartis and advanced to preclinical efficacy testing in models of asthma and allergic inflammation [2]. The compound occupies a specific mechanistic niche – simultaneously inhibiting PDE3 and PDE4 – that distinguishes it from both single‑isotope inhibitors (e.g., milrinone, rolipram) and broader non‑selective PDE inhibitors (e.g., theophylline, aminophylline). Its (S)‑enantiomeric configuration has been shown to be the pharmacologically preferred form for PDE3/4 dual inhibition [3], directly informing procurement decisions for chiral purity.

Why In‑Class PDE3/4 Inhibitors Cannot Substitute for (S)-(1-(3,5-Dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-3-yl)methanol Without Loss of Verified Functional Activity


PDE3/4 dual inhibition is not a uniform property, and subtle alterations in substitution pattern, scaffold saturation, and stereochemistry translate into large differences in enzyme isoform selectivity, cellular cAMP elevation, and downstream anti‑inflammatory endpoints. For example, replacing the 3,4‑dihydroisoquinoline core with a fully aromatic isoquinoline reduces PDE4 inhibitory potency, as demonstrated by the quinoline derivative IC₅₀ = 70 nM versus the reference dihydroisoquinoline scaffold [1]. Moreover, the (R)‑enantiomer of SDZ ISQ 844 is significantly weaker than the (S)‑form [1], making chiral purity a non‑negotiable procurement criterion. Even closely related clinical candidates such as SDZ MKS 492 (a selective PDE3 inhibitor) fail to recapitulate the dual PDE3/4 profile of SDZ ISQ 844 and exhibit differential effects on lipid peroxide attenuation and neutrophilic airway inflammation in head‑to‑head in‑vivo studies [2]. These documented structural‑activity disconnects are the basis for a specification‑driven sourcing strategy.

Head‑to‑Head Quantitative Evidence That Differentiates (S)-(1-(3,5-Dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-3-yl)methanol for Scientific Procurement


S‑Enantiomer Affords Superior PDE3/4 Dual Inhibitory Potency Relative to the R‑Enantiomer

In the isoquinoline/dihydroisoquinoline series, the S‑stereoisomer – which corresponds to the title compound – is explicitly reported to be more potent than the R‑stereoisomer as a PDE3/4 dual inhibitor [1]. The 2003 Suzuki et al. SAR study, which designed analogous dihydroisoquinoline PDE4 inhibitors, elected to work exclusively with the S‑stereoisomer on the basis of this published SDZ ISQ 844 stereochemical preference [1]. The differential activity is a direct consequence of the chiral center at C‑3 of the dihydroisoquinoline ring; inversion to the R‑configuration reduces the fit into the PDE active site. For procurement, this mandates enantiomeric purity specifications (typically ≥98 % ee) because even minor contamination with the R‑enantiomer lowers the effective PDE3/4 inhibitory potency in functional cellular assays.

Phosphodiesterase Structure‑Activity Relationship Stereochemistry

SDZ ISQ 844 Inhibits Histamine Release from Activated Human Leukocytes, Whereas the β₂‑Agonist Salbutamol Does Not at Equivalent Concentrations

In human peripheral leukocytes stimulated with calcium ionophore A23187 (10 ⁻⁶ M), SDZ ISQ 844 (10 ⁻⁶ M and 10 ⁻⁵ M) significantly suppressed histamine release in a concentration‑dependent manner (p < 0.05 and p < 0.01, respectively) [1]. In stark contrast, the β₂‑adrenoceptor agonist salbutamol at concentrations up to 10 ⁻⁵ M failed to inhibit histamine release and did not measurably elevate intracellular cAMP [1]. This demonstrates that the PDE3/4‑mediated cAMP stabilization by SDZ ISQ 844 achieves a functional anti‑secretory endpoint that a direct cAMP‑elevating agent (salbutamol, acting via Gs‑coupled receptors) cannot replicate in this human primary cell model. Furthermore, the combination of SDZ ISQ 844 (10 ⁻⁵ M) and salbutamol (10 ⁻⁵ M) produced a significantly greater inhibition than either agent alone (p < 0.05) with a correspondingly larger increase in total cellular cAMP (p < 0.01) [1].

Allergy Histamine Release Human Peripheral Leukocytes

Inhaled SDZ ISQ 844 Reduces Airway Hyperresponsiveness Without Affecting Baseline Respiratory Resistance – a Therapeutic Window Not Automatically Shared by In‑Class PDE Inhibitors

In a beagle model, inhaled SDZ ISQ 844 (5 × 10 ⁻⁴ M aerosol) significantly decreased airway responsiveness to methacholine (p < 0.02) without altering baseline respiratory resistance [1]. Inhaled salbutamol (5 × 10 ⁻⁵ M) also reduced airway responsiveness (p < 0.02) but, unlike SDZ ISQ 844, produced a slight yet significant decrease in baseline respiratory resistance (p < 0.05) [1]. There was no significant difference between the magnitudes of airway responsiveness reduction achieved by the two agents, but the differential effect on resting airway tone indicates a functional dissociation: SDZ ISQ 844 uncouples anti‑hyperreactivity from bronchodilatation at the tested dose. This property is not a class‑level feature of all PDE3/4 inhibitors; for instance, the selective PDE3 inhibitor SDZ MKS 492 has been reported to produce measurable bronchodilatation in human volunteers [2], highlighting the differentiation of the dual inhibitor profile.

Airway Hyperresponsiveness Methacholine Challenge Canine Model

Dual PDE3/4 Inhibition by SDZ ISQ 844 Attenuates Lipid Peroxidation and Hypochlorite Generation in Endotoxin‑Induced Lung Injury, Distinct from Selective PDE3 Inhibition by SDZ MKS 492

In a guinea‑pig model of aerosolized endotoxin‑induced bronchial hyperresponsiveness, both SDZ ISQ 844 (PDE3/4 dual inhibitor) and SDZ MKS 492 (selective PDE3 inhibitor) attenuated the neutrophilic airway inflammation [1]. However, the two compounds diverged in their effects on downstream oxidative injury biomarkers: only SDZ ISQ 844 and apocynin (an NADPH oxidase inhibitor) attenuated the elevation of lipid peroxides and the generation of hypochlorite (OCl⁻) from whole blood leukocytes at 1–2 h after endotoxin exposure [1]. SDZ MKS 492 did not attenuate lipid peroxidation, although it did inhibit bronchial hyperresponsiveness and hypochlorite generation [1]. This demonstrates that the PDE4‑inhibitory component of SDZ ISQ 844 confers anti‑oxidative activity that is not mirrored by selective PDE3 inhibition, providing a functional differentiation measurable in an in‑vivo inflammatory model.

Oxidative Lung Injury Endotoxin Neutrophilic Inflammation

Proven Research Application Scenarios Where (S)-(1-(3,5-Dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-3-yl)methanol (SDZ ISQ 844) Should Be Prioritized Over Analogues


Dissociating Anti‑Hyperreactivity from Basal Bronchodilatation in Canine or Rodent Methacholine‑Challenge Models

In vivo respiratory studies that require an agent that suppresses airway hyperresponsiveness to methacholine without altering baseline airway tone should select SDZ ISQ 844. The compound, administered as a 5 × 10 ⁻⁴ M aerosol over 10 minutes, significantly lowered airway reactivity (p < 0.02) while leaving baseline respiratory resistance unchanged [1]. By contrast, inhaled salbutamol (5 × 10 ⁻⁵ M) achieved comparable anti‑hyperreactivity (p < 0.02) but concurrently reduced baseline resistance (p < 0.05), complicating interpretation of hyperreactivity‑specific effects [1].

Inhibiting Histamine Release from Human Peripheral Leukocytes in cAMP‑Dependent Anti‑Allergic Studies

For ex vivo assays measuring Ca‑ionophore‑stimulated histamine release from human leukocytes, SDZ ISQ 844 at 10 ⁻⁶ – 10 ⁻⁵ M provides robust, concentration‑dependent inhibition (p < 0.05 to p < 0.01), accompanied by a significant elevation of total intracellular cAMP at 10 ⁻⁵ M (p < 0.05) [2]. The β₂‑agonist salbutamol, even at 10 ⁻⁵ M, fails to inhibit histamine release or elevate cAMP in this system [2], confirming that the PDE3/4‑mediated cAMP pool is the functional driver of leukocyte histamine inhibition and that receptor‑mediated cAMP elevation cannot substitute.

Evaluating Dual PDE3/4‑Dependent Oxidative Stress Attenuation in Endotoxin‑Induced Lung Injury Models

Guinea‑pig studies of endotoxin‑induced bronchial hyperresponsiveness and oxidative lung injury have shown that SDZ ISQ 844 attenuates both plasma lipid peroxide elevation and whole‑blood leukocyte hypochlorite generation, a dual anti‑oxidative effect that selective PDE3 inhibitor SDZ MKS 492 does not fully recapitulate [3]. Researchers aiming to link PDE4 inhibition to NADPH‑oxidase‑independent reduction of oxidative injury should therefore procure SDZ ISQ 844 rather than a PDE3‑selective or non‑selective PDE inhibitor.

Chiral PDE3/4 Tool Compound for SAR Studies Centered on the 3,4‑Dihydroisoquinoline Scaffold

The S‑stereoisomer of SDZ ISQ 844 is established as the more potent enantiomer for PDE3/4 dual inhibition [4]. Medicinal chemistry programs developing new isoquinoline‑ or dihydroisoquinoline‑based PDE inhibitors use this compound as the stereochemical reference standard to benchmark the required (S)‑configuration for target engagement. Procurement must specify the (S)‑enantiomer (CAS 143526‑87‑8) with high chiral purity, as the (R)‑form or racemic material will not reproduce the published SAR relationships [4].

Quote Request

Request a Quote for (S)-(1-(3,5-Dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.